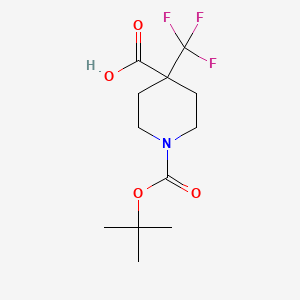

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15/h4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZIICXICWRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591933 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495415-51-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Boc Protection of Piperidine Derivatives

The Boc group is typically introduced by reacting piperidine or its derivatives with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions, often in the presence of a base such as triethylamine or sodium hydroxide. This reaction proceeds efficiently in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low to room temperature.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 4-position can be introduced via nucleophilic aromatic substitution or via trifluoromethylation of an appropriate precursor. Industrial methods optimize this step to maximize yield and purity, often using trifluoromethyl halides or reagents capable of transferring the CF₃ group.

- Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonates.

- Reaction conditions are adjusted to favor substitution at the 4-position without affecting the Boc group.

Conversion to 4-Carboxylic Acid Derivative

The carboxylic acid functionality at the 4-position is introduced either by direct carboxylation or by oxidation of precursor groups such as methyl esters or acetyl groups.

Representative Multi-Step Synthesis (From Patent Literature)

A patented synthesis of related compounds (e.g., 1-tert-butoxycarbonyl-4-acetylpiperidine) involves:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of 4-piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaOH, THF, room temp | High | Molar ratio 1:1.1 Boc anhydride to acid |

| 2 | Formation of N,O-dimethylhydroxylamine intermediate | N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chlorocarbonate | Moderate to high | Intermediate for further transformation |

| 3 | Reaction with Grignard reagent | Appropriate Grignard reagent | >75 | Final step to 1-tert-butoxycarbonyl-4-acetylpiperidine |

This method reduces the number of steps compared to older methods and improves overall yield and purity.

Analytical and Purification Techniques

- Purification: Column chromatography using silica gel with eluents such as chloroform/methanol mixtures is standard for isolating pure compounds.

- Characterization: NMR (¹H and ¹³C), mass spectrometry, and melting point determination confirm structure and purity.

- Yield Optimization: Reaction molar ratios, temperature control, and solvent choice are critical parameters optimized for maximum yield and minimal byproducts.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, NaOH or triethylamine | THF, DCM | 0°C to RT, 16 hrs | ~99% | Molar ratio 1:1.1 Boc anhydride to amine |

| Trifluoromethylation | Trifluoromethyl halide or equivalent | Variable | Optimized for substitution | Variable | Requires careful control to protect Boc |

| Carboxylation/Oxidation | Oxidizing agents (e.g., KMnO₄) or ester hydrolysis | Aqueous or organic solvents | Mild to moderate temp | High | Hydrolysis of methyl ester alternative route |

Research Findings and Industrial Relevance

- The use of N,O-dimethylhydroxylamine intermediates streamlines synthesis by reducing reaction steps and improving yields.

- Boc protection under alkaline conditions is highly efficient and scalable.

- Trifluoromethylation remains a challenging step requiring optimized reagents and reaction conditions to prevent Boc deprotection or side reactions.

- Industrial processes incorporate purification steps such as recrystallization and chromatography to ensure product purity exceeding 98%.

Análisis De Reacciones Químicas

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

Aromatic vs. Aliphatic Substituents

- However, the bulkier aromatic ring may reduce solubility compared to the CF₃-substituted compound .

- 4-Allyl Variant (CAS 1166756-79-1): Substitutes CF₃ with an allyl group. This aliphatic chain increases flexibility but reduces electron-withdrawing effects, impacting reactivity in cross-coupling reactions .

Fluorinated Analogues

- 4-(4-Fluorophenyl) Variant (CAS 644981-89-5): The fluorine atom offers moderate electronegativity and improved pharmacokinetic properties. However, the trifluoromethyl group in the parent compound provides stronger electron-withdrawing effects, which stabilize intermediates in nucleophilic substitutions .

- 4-[4-(Trifluoromethyl)phenyl] Variant (CAS 1439897-86-5): Extends the CF₃ group to a phenyl ring. This modification enhances aromatic stacking interactions but increases molecular weight (MW: 367.3 g/mol) compared to the parent compound (MW: 297.27 g/mol) .

Functional Group Modifications

Carboxylic Acid Derivatives

- 2-{1-Boc-4-[4-(CF₃)phenyl]piperidin-4-yl}acetic Acid (CAS 1439897-86-5): Replaces the carboxylic acid with an acetic acid side chain. This change alters hydrogen-bonding capacity and may affect binding affinity in enzyme inhibitors .

- N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid: Incorporates a fluorenylmethoxycarbonyl (Fmoc)-protected amine. The dual protection (Boc and Fmoc) enables sequential deprotection strategies in peptide synthesis, unlike the single Boc group in the parent compound .

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid (CAS No. 84358-13-4) is a compound of interest due to its unique structural features, particularly the presence of a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18F3NO4

- Molecular Weight : 303.27 g/mol

- Purity : Typically above 95% in commercial preparations

The trifluoromethyl group in this compound plays a crucial role in modulating the compound's interaction with biological targets. The presence of this group often enhances lipophilicity and metabolic stability, leading to improved binding affinities for various receptors and enzymes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related piperidinone compounds can inhibit cell proliferation in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. These compounds often disrupt cellular signaling pathways involved in cancer progression, such as the uPAR pathway, which is critical for cancer cell adhesion and invasion .

Inhibition Studies

In competitive binding assays, derivatives of piperidinone compounds have demonstrated inhibition constants (K_i) ranging from 6 to 63 μM, indicating moderate to strong binding affinity to their targets. Notably, certain derivatives exhibited selective inhibition of gelatinase (MMP-9) activity, a key enzyme involved in extracellular matrix degradation during tumor invasion .

Case Studies

- Cell Proliferation Inhibition : A study evaluated the effects of piperidinone derivatives on MDA-MB-231 cells and found that specific compounds significantly reduced cell viability at concentrations as low as 10 μM. This effect was attributed to the induction of apoptosis through caspase activation pathways.

- Invasion Assays : In vitro invasion assays showed that certain piperidinone derivatives inhibited the invasive capabilities of PDAC cells by up to 50%, suggesting potential therapeutic applications in metastatic cancers .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H18F3NO4 |

| Molecular Weight | 303.27 g/mol |

| K_i (Binding Affinity) | 6 - 63 μM |

| Inhibition of MMP-9 | Concentration-dependent |

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm Boc group (δ ~1.4 ppm for tert-butyl) and trifluoromethyl moiety (¹⁹F NMR: δ ~-60 to -70 ppm).

- X-ray Crystallography : Resolve piperidine ring conformation and hydrogen-bonding networks (e.g., space group P2₁/c observed in related Boc-piperidines ).

- HPLC : Monitor purity using C18 columns with UV detection (λ = 210–254 nm).

- Mass Spectrometry : Validate molecular weight via HRMS or ESI-MS .

How can researchers resolve discrepancies between computational predictions and experimental solubility data for this compound?

Advanced

Discrepancies often arise from inadequate modeling of the trifluoromethyl group’s electronic effects.

Experimental Validation : Measure solubility in aprotic solvents (DMF, DMSO) and correlate with Hansen solubility parameters.

Computational Adjustments : Refine COSMO-RS models by incorporating polarizable continuum solvation to account for CF₃’s electron-withdrawing nature.

Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which may artificially lower measured solubility .

What strategies optimize the regioselectivity of trifluoromethylation in piperidine derivatives?

Q. Advanced

- Directing Groups : Utilize the carboxylic acid at position 4 to stabilize transition states via coordination with Cu catalysts.

- Catalytic Systems : Employ CuI with phenanthroline ligands to enhance steric control.

- Reaction Monitoring : Use ¹⁹F NMR to track intermediates (e.g., CF₃-Cu adducts) and optimize reaction time/temperature .

What safety protocols are recommended for handling this compound during laboratory synthesis?

Q. Basic

- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitivity (H335) as per SDS data for analogous Boc-piperidines .

- PPE : Nitrile gloves, safety goggles, and fume hoods.

- First Aid : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if irritation persists.

How does the electronic influence of the trifluoromethyl group affect the compound’s reactivity in nucleophilic acyl substitution reactions?

Q. Advanced

- Enhanced Electrophilicity : The CF₃ group increases carbonyl carbon electrophilicity, accelerating reactions with amines (e.g., peptide coupling).

- Steric Effects : Competitive experiments show 2–3× faster acylation rates compared to non-fluorinated analogs.

- Solvent Dependence : Polar aprotic solvents (DMF) stabilize transition states, further boosting reactivity .

How does this compound compare structurally and functionally to other Boc-protected piperidine carboxylic acids?

Q. Basic

| Compound | Substituents | Functional Impact |

|---|---|---|

| Target Compound | 4-CF₃, 4-COOH | Enhanced metabolic stability; pKa ~3.5 (COOH) |

| 1-(Boc)-piperidine-4-carboxylic acid | 4-COOH | Standard intermediate for peptidomimetics |

| 4-Methyl analog | 4-CH₃, 4-COOH | Reduced steric bulk; logP ~1.2 |

| The trifluoromethyl group improves pharmacokinetic properties but complicates synthetic accessibility . |

What computational tools are effective in predicting the crystal packing behavior of this compound?

Q. Advanced

- DFT Calculations : Predict intermolecular interactions (e.g., C–F⋯H bonds) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Hirshfeld Surface Analysis : Map close contacts (e.g., F⋯H, O⋯H) and compare with X-ray data (e.g., 2.8 Å F⋯H distance ).

- Molecular Dynamics : Simulate thermal stability (e.g., NPT ensembles at 300 K) to assess polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.